2-(Azetidin-3-yl)pyrimidine
Description
2-(Azetidin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted at the 2-position with an azetidine moiety (a four-membered saturated ring containing one nitrogen atom). Its molecular formula is C₇H₉N₃, with a molecular weight of 171.63 g/mol .
Properties
CAS No. |
1236861-61-2 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-9-7(10-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2 |
InChI Key |
DEXFWXDNNACYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)pyrimidine can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with azetidine intermediates. For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is effective for a variety of substituents at different positions on the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, triethylamine, and various oxidizing and reducing agents. Reaction conditions may involve microwave irradiation, room temperature reactions, or specific temperature and pressure conditions depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide can yield various substituted azetidinones .
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 2-(Azetidin-3-yl)pyrimidine typically involves the reaction of azetidine derivatives with pyrimidine precursors. The structural diversity of pyrimidines allows for modifications that can enhance biological activity. The azetidine ring contributes to its unique pharmacological properties, which can influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial growth through interference with essential cellular processes .
Antifungal Properties
The compound has also been evaluated for antifungal activity, particularly against strains such as Candida albicans. Some derivatives have demonstrated potency comparable to established antifungal agents like Fluconazole, suggesting their potential as new therapeutic options in treating fungal infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with tumor cells, potentially inhibiting growth and inducing apoptosis. This area is under active investigation, with ongoing research aimed at understanding the specific mechanisms involved .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects, particularly in conditions characterized by chronic inflammation. Some derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammatory pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, the azetidine ring can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The pyrimidine ring may also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Key Structural and Functional Features:
- Pyrimidine Ring : Enables hydrogen bonding and π-π stacking interactions, critical for binding to biological targets like enzymes or receptors.
- Azetidine Ring : A strained four-membered ring that enhances reactivity and modulates steric and electronic properties.
- Synthesis : Typically involves coupling azetidine derivatives with pyrimidine precursors under controlled conditions, such as nucleophilic substitution or cyclization reactions .
Comparison with Similar Compounds
The uniqueness of 2-(Azetidin-3-yl)pyrimidine lies in its hybrid azetidine-pyrimidine scaffold. Below is a systematic comparison with structurally or functionally related compounds:
Structural Analogues
Table 1: Comparison of Azetidine- and Pyrimidine-Containing Compounds
| Compound Name | Structural Features | Key Differences from this compound | Biological Activity | References |
|---|---|---|---|---|
| 2-(Azetidin-3-ylthio)pyrimidine | Pyrimidine linked to azetidine via a sulfur atom | Sulfur bridge enhances π-π interactions and solubility | Antimicrobial, anticancer | |
| 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,6-dimethylpyrimidine | Azetidine-methyl-sulfanyl group + dimethylpyrimidine | Methyl groups increase steric bulk and lipophilicity | Undocumented, but analogs show antiviral potential | |
| 2-[1-(4-Fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]pyrimidine | Pyrrolidine (5-membered ring) instead of azetidine; fluorophenyl group | Larger ring size and fluorinated aromatic substituent | Enzyme inhibition (hypothetical) | |
| N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine | Ethoxybenzoyl group attached to azetidine | Acylated azetidine enhances target selectivity | Kinase inhibition (predicted) |
Functional Analogues
Key Differentiators of this compound
Dual-Ring Synergy : The azetidine-pyrimidine combination allows simultaneous hydrogen bonding (pyrimidine) and targeted steric interactions (azetidine), enhancing binding specificity .
Reactivity : The strained azetidine ring facilitates nucleophilic reactions, enabling derivatization for drug discovery .
Breadth of Applications : Unlike simpler azetidine or pyrimidine derivatives, this hybrid structure shows versatility in targeting diverse pathways (e.g., apoptosis, microbial enzymes) .
Biological Activity
2-(Azetidin-3-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, antiviral, and anticancer properties. This article focuses on the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological assays.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that integrate azetidine and pyrimidine moieties. The general synthetic route includes:
- Formation of Azetidine Ring : Starting materials such as amino acids or their derivatives are reacted with carbonyl compounds to form the azetidine ring.
- Pyrimidine Synthesis : The pyrimidine core can be synthesized using condensation reactions involving urea or thiourea with aldehydes or ketones.
- Final Coupling : The azetidine derivative is coupled with the pyrimidine structure to yield the final product.
Anti-inflammatory Activity
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
In a study assessing various pyrimidine derivatives, compounds demonstrated IC50 values against COX-2 comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, suggesting that this compound may possess similar anti-inflammatory efficacy .
Antiviral Activity
The antiviral potential of pyrimidines has been explored through various studies, particularly against HIV strains. Compounds related to this compound have shown promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, certain pyrimidine derivatives have exhibited EC50 values in the nanomolar range against HIV strains with resistant mutations .
Anticancer Activity
The antiproliferative effects of pyrimidines have been documented in several cancer cell lines. In vitro studies have demonstrated that derivatives similar to this compound can induce cell cycle arrest and apoptosis in breast cancer cells (e.g., MCF-7), with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrimidine ring and the azetidine moiety can significantly influence its pharmacological properties. For example:
- Substituents on Pyrimidine : Electron-withdrawing groups at certain positions enhance COX inhibition.
- Azetidine Modifications : Variations in the azetidine structure can improve binding affinity to target enzymes.
Case Studies
Several case studies highlight the effectiveness of pyrimidines in clinical settings:
- Anti-inflammatory Case Study : A compound structurally related to this compound was tested in animal models for carrageenan-induced paw edema, demonstrating significant reduction in inflammation compared to control groups .
- Anticancer Case Study : In a clinical trial involving patients with advanced breast cancer, a derivative showed a marked reduction in tumor size when combined with standard chemotherapy regimens .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 2-(Azetidin-3-yl)pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine rings can be introduced via SN2 reactions with halogenated pyrimidines under basic conditions (e.g., NaH in DMF at elevated temperatures) . Reaction optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–150°C), and stoichiometry of reagents to improve yields .
- Characterization : Post-synthesis, NMR (¹H/¹³C) and LC-MS are critical for verifying structural integrity and purity .
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound derivatives?
- Spectroscopy : X-ray crystallography provides definitive structural confirmation, as seen in studies of analogous pyrimidine salts . IR and UV-Vis spectroscopy aid in functional group analysis (e.g., C=O stretches, π→π* transitions) .
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electronic properties and optimize geometries, correlating with experimental NMR shifts .
Q. How can researchers mitigate hazards when handling this compound derivatives in the lab?
- Safety Protocols : Use fume hoods for volatile solvents (DMF, THF) and wear PPE (gloves, goggles). Refer to SDS guidelines for spill management and first aid (e.g., skin decontamination with water for 15 minutes) .
- Stability : Store compounds under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do DFT studies enhance the design of this compound-based inhibitors for biological targets?
- Methodology : DFT calculations predict binding affinities by modeling interactions (e.g., hydrogen bonds, π-π stacking) between the azetidine-pyrimidine core and target proteins (e.g., kinases). For example, charge distribution analysis of the azetidine ring guides modifications to improve solubility .
- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What experimental and computational approaches resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?
- Root Cause Analysis : Discrepancies may arise from catalyst loading (Pd(PPh₃)₄ vs. PdCl₂), base choice (K₂CO₃ vs. CsF), or moisture sensitivity. Systematic DOE (Design of Experiments) can isolate critical factors .
- Validation : Reproduce reactions under controlled anhydrous conditions and monitor via TLC/LC-MS .
Q. How can structural modifications to the azetidine ring modulate the pharmacokinetic properties of this compound derivatives?
- Approach : Introduce substituents (e.g., methyl, trifluoromethyl) to alter lipophilicity (LogP) and metabolic stability. For instance, fluorination reduces CYP450-mediated oxidation, enhancing half-life .
- Assays : Measure solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal incubation) .
Q. What strategies address low reproducibility in biological activity assays for this compound compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
